Depiperazinothiosildenafil
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Overview
Description
Depiperazinothiosildenafil is a chemical compound with the molecular formula C17H20N4O4S2 and a molecular weight of 408.495 g/mol . It is a derivative of sildenafil, a well-known medication used to treat erectile dysfunction. This compound is formed through the hydrolytic cleavage of the S–N bond of the sulfonamide group of thiosildenafil
Scientific Research Applications
Depiperazinothiosildenafil has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of sulfonamide groups and the effects of structural modifications on chemical properties.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions related to erectile dysfunction.
Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control processes
Mechanism of Action
Target of Action
Depiperazinothiosildenafil is a novel compound that is structurally related to sildenafil , a well-known phosphodiesterase type 5 (PDE5) inhibitor. Therefore, it is reasonable to hypothesize that the primary target of this compound is also PDE5, an enzyme that plays a crucial role in the regulation of blood flow in certain areas of the body.
Mode of Action
As a potential PDE5 inhibitor, this compound is likely to prevent the degradation of cyclic guanosine monophosphate (cGMP), a molecule that relaxes smooth muscles and increases blood flow . This action is similar to that of sildenafil, which enhances the effect of nitric oxide (NO) released in response to sexual stimulation. NO activates guanylate cyclase, leading to increased levels of cGMP, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by sildenafil, given their structural similarities. The inhibition of PDE5 leads to an increase in cGMP levels, which in turn activates protein kinase G (PKG). PKG then phosphorylates multiple targets, leading to smooth muscle relaxation and vasodilation .
Pharmacokinetics
Sildenafil is rapidly absorbed and reaches peak plasma concentrations within an hour. It is metabolized primarily by the liver and excreted as metabolites in the feces .
Result of Action
The result of this compound’s action would be the relaxation of smooth muscle and increased blood flow in areas of the body where PDE5 is present. This could potentially lead to effects similar to those of sildenafil, such as the treatment of erectile dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Depiperazinothiosildenafil can be synthesized through a series of chemical reactions involving the modification of the sildenafil structure. The synthesis typically involves the hydrolytic cleavage of the S–N bond in thiosildenafil, resulting in the formation of this compound . The reaction conditions for this process include the use of specific reagents and solvents, as well as controlled temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production methods also include purification steps such as column chromatography and recrystallization to remove impurities and obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions
Depiperazinothiosildenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, widely used for treating erectile dysfunction.
Thiosildenafil: A structural analogue with a sulfonamide group.
Dimethylacetildenafil: Another analogue with modifications in the piperazine ring.
Uniqueness
Depiperazinothiosildenafil is unique due to its specific structural modifications, which result from the hydrolytic cleavage of the S–N bond in thiosildenafil. These modifications can lead to differences in chemical reactivity, biological activity, and potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-4-6-12-14-15(21(3)20-12)17(26)19-16(18-14)11-9-10(27(22,23)24)7-8-13(11)25-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,26)(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCQIYUAKPKDHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353018-10-6 |
Source
|
Record name | Depiperazinothiosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353018106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEPIPERAZINOTHIOSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y254E6O9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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